PRI-724

Vue d'ensemble

Description

PRI-724 est un inhibiteur de petite molécule qui cible l'interaction entre la β-caténine et la protéine de liaison au CREB (CBP). Ce composé est principalement connu pour son rôle dans la modulation de la voie de signalisation Wnt/β-caténine, qui est cruciale dans divers processus cellulaires, y compris la prolifération, la différenciation et l'apoptose cellulaires. This compound s'est avéré prometteur dans les études précliniques et cliniques pour ses applications thérapeutiques potentielles, en particulier dans le cancer et les maladies fibrotiques .

Applications De Recherche Scientifique

Chemistry

In chemistry, PRI-724 is used as a tool compound to study the Wnt/β-catenin signaling pathway. It helps researchers understand the molecular mechanisms underlying this pathway and its role in various cellular processes .

Biology

In biological research, this compound is used to investigate the role of β-catenin in cell proliferation, differentiation, and apoptosis. It is particularly valuable in studying cancer biology, where dysregulation of the Wnt/β-catenin pathway is common .

Medicine

In medicine, this compound has shown potential as a therapeutic agent for treating cancers, such as hepatocellular carcinoma and pancreatic cancer, by inhibiting the Wnt/β-catenin signaling pathway. It is also being explored for its anti-fibrotic properties in diseases like liver cirrhosis .

Industry

In the pharmaceutical industry, this compound is being developed as a potential drug candidate. Its ability to modulate the Wnt/β-catenin pathway makes it a promising candidate for combination therapies with other anticancer agents .

Mécanisme D'action

PRI-724 exerts its effects by specifically inhibiting the interaction between β-catenin and CREB-binding protein (CBP). This inhibition disrupts the transcriptional activity of β-catenin, leading to reduced expression of target genes involved in cell proliferation and survival. By modulating the Wnt/β-catenin signaling pathway, this compound can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth .

Analyse Biochimique

Biochemical Properties

PRI-724 plays a crucial role in biochemical reactions by selectively inhibiting the CBP/β-catenin interaction. This compound competitively binds to the unstructured N-terminal region of CBP, blocking its binding with β-catenin . By doing so, this compound disrupts the transcriptional activity of β-catenin, which is essential for the proliferation and survival of cancer cells. The compound interacts with various enzymes, proteins, and other biomolecules involved in the Wnt/β-catenin signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells with constitutively activated β-catenin, this compound inhibits cell proliferation and induces cell cycle arrest in the G0/G1 phase . Additionally, the compound increases the percentage of cells in the sub-G1 phase, indicating enhanced apoptosis . This compound also decreases the expression of cell proliferating markers and increases the expression of apoptosis-related proteins, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the CBP/β-catenin interaction. By binding to the unstructured N-terminal region of CBP, this compound prevents the formation of the CBP/β-catenin complex, which is crucial for the transcriptional activity of β-catenin . This inhibition leads to the downregulation of β-catenin target genes, resulting in reduced cell proliferation and increased apoptosis . Additionally, this compound modulates gene expression by altering the binding interactions with biomolecules and enzymes involved in the Wnt/β-catenin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable and effective in inhibiting the CBP/β-catenin interaction for extended periods . Long-term studies have demonstrated that this compound maintains its inhibitory effects on cell proliferation and induces sustained apoptosis in hepatocellular carcinoma cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound effectively inhibit the CBP/β-catenin interaction and reduce tumor growth in hepatocellular carcinoma models . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and other off-target effects . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the Wnt/β-catenin signaling pathway. The compound interacts with enzymes and cofactors that regulate the transcriptional activity of β-catenin, leading to changes in metabolic flux and metabolite levels . By inhibiting the CBP/β-catenin interaction, this compound modulates the expression of genes involved in cellular metabolism, thereby affecting the overall metabolic state of the cells .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within the cells . Once inside the cells, this compound accumulates in specific compartments, such as the nucleus, where it exerts its inhibitory effects on the CBP/β-catenin interaction . The distribution of this compound within tissues may also be influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the nucleus, where it inhibits the CBP/β-catenin interaction and modulates gene expression . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles within the cells . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PRI-724 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés incluent la formation de la structure centrale, suivie de modifications de groupe fonctionnel pour obtenir l'activité souhaitée. Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont souvent propriétaires et ne sont pas entièrement divulgués dans la littérature publique. l'approche générale implique des techniques standard de synthèse organique telles que les réactions de condensation, la cyclisation et la purification par chromatographie .

Méthodes de production industrielle

La production industrielle de this compound impliquerait probablement la mise à l'échelle des méthodes de synthèse en laboratoire tout en garantissant la constance, la pureté et le rendement. Cela implique généralement l'optimisation des conditions de réaction, l'utilisation du criblage à haut débit pour les intermédiaires et l'emploi de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

PRI-724 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier des groupes fonctionnels spécifiques au sein de this compound.

Substitution : Les réactions de substitution nucléophile et électrophile peuvent introduire différents substituants dans la structure centrale.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants comme le dichlorométhane ou l'éthanol et des catalyseurs pour faciliter les réactions .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des modifications spécifiques apportées à this compound. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, ce qui peut potentiellement améliorer ou modifier l'activité biologique du composé .

Applications de recherche scientifique

Chimie

En chimie, this compound est utilisé comme un composé outil pour étudier la voie de signalisation Wnt/β-caténine. Il aide les chercheurs à comprendre les mécanismes moléculaires sous-jacents à cette voie et son rôle dans divers processus cellulaires .

Biologie

En recherche biologique, this compound est utilisé pour étudier le rôle de la β-caténine dans la prolifération, la différenciation et l'apoptose cellulaires. Il est particulièrement précieux dans l'étude de la biologie du cancer, où la dysrégulation de la voie Wnt/β-caténine est fréquente .

Médecine

En médecine, this compound a montré un potentiel en tant qu'agent thérapeutique pour le traitement des cancers, tels que le carcinome hépatocellulaire et le cancer du pancréas, en inhibant la voie de signalisation Wnt/β-caténine. Il est également étudié pour ses propriétés antifibrotiques dans des maladies comme la cirrhose du foie .

Industrie

Dans l'industrie pharmaceutique, this compound est en cours de développement comme un candidat médicament potentiel. Sa capacité à moduler la voie Wnt/β-caténine en fait un candidat prometteur pour des thérapies combinées avec d'autres agents anticancéreux .

Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement l'interaction entre la β-caténine et la protéine de liaison au CREB (CBP). Cette inhibition perturbe l'activité transcriptionnelle de la β-caténine, conduisant à une expression réduite des gènes cibles impliqués dans la prolifération et la survie cellulaires. En modulant la voie de signalisation Wnt/β-caténine, this compound peut induire un arrêt du cycle cellulaire, promouvoir l'apoptose et inhiber la croissance tumorale .

Comparaison Avec Des Composés Similaires

Composés similaires

ICG-001 : Un autre inhibiteur de l'interaction β-caténine/CBP, similaire à PRI-724, mais avec des propriétés pharmacocinétiques différentes.

Vismodegib : Un inhibiteur de la voie Hedgehog qui, lorsqu'il est combiné à this compound, montre des effets synergiques dans le traitement du cancer.

Erlotinib : Un inhibiteur de l'EGFR qui, en combinaison avec this compound, améliore l'apoptose dans les cellules cancéreuses

Unicité

This compound est unique dans son inhibition spécifique de l'interaction β-caténine/CBP, ce qui le distingue des autres inhibiteurs de la voie Wnt qui peuvent cibler différents composants de la voie. Sa capacité à moduler la voie de signalisation Wnt/β-caténine avec une grande spécificité en fait un outil précieux à la fois en recherche et dans les applications thérapeutiques .

Propriétés

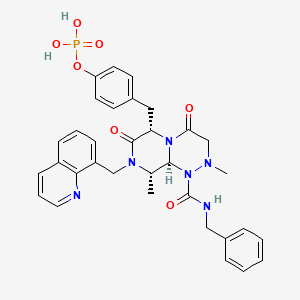

IUPAC Name |

[4-[[(6S,9S,9aS)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOZWHQPEJGPCC-AZXNYEMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2N([C@H](C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H35N6O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1422253-38-0, 1198780-38-9 | |

| Record name | Foscenvivint [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422253380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRI-724 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(((6S,9S,9aS)-l-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8ylmethyl)octahydro- 1 H-pyrazino[2, 1 -c] [ 1 ,2,4]triazin-6-yl)methyl)phenyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOSCENVIVINT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43Y934BBZ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PRI-724?

A1: this compound specifically targets the interaction between β-catenin and CREB-binding protein (CBP), both of which are key components of the canonical Wnt signaling pathway. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound exert its effects on the Wnt/β-catenin pathway?

A2: this compound disrupts the binding of β-catenin to CBP, a transcriptional coactivator. This interaction is essential for the formation of the β-catenin/CBP transcriptional complex, which activates the transcription of Wnt target genes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] By inhibiting this interaction, this compound downregulates the expression of Wnt target genes, ultimately suppressing the growth and proliferation of cancer cells.

Q3: What are the downstream effects of this compound-mediated Wnt/β-catenin inhibition?

A3: Inhibition of the Wnt/β-catenin pathway by this compound has been shown to induce several downstream effects, including:

- Reduced expression of Wnt target genes: This includes genes involved in cell cycle progression (e.g., CCND1, CDC25A), survival (e.g., survivin), and stemness (e.g., CD44, c-Myc). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Cell cycle arrest: this compound treatment can lead to cell cycle arrest at the G0/G1 and G2/M phases, preventing cancer cells from proliferating. [, , , ]

- Apoptosis induction: The disruption of Wnt/β-catenin signaling by this compound can trigger programmed cell death in cancer cells. [, , , , , , , ]

- Inhibition of cell migration and invasion: this compound has been shown to suppress the migratory and invasive capabilities of cancer cells, potentially limiting their metastatic potential. [, , , , , , ]

- Suppression of cancer stem cell activity: Research suggests that this compound can target and potentially eliminate cancer stem cells, which are believed to be responsible for tumor initiation, recurrence, and drug resistance. [, , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C32H33N8O7P. Its molecular weight is 672.65 g/mol.

Q5: Is there any publicly available spectroscopic data for this compound?

A5: While the provided research articles do not include detailed spectroscopic data for this compound, such information might be available in patents or other chemical databases.

Q6: What types of cancers have shown preclinical sensitivity to this compound?

A6: Preclinical studies have demonstrated the potential of this compound in various cancer types, including:

- Hematologic malignancies: Acute myeloid leukemia (AML), chronic myeloid leukemia (CML) [, ]

- Solid tumors: Soft tissue sarcomas, pancreatic adenocarcinoma, ovarian cancer, hepatocellular carcinoma, head and neck squamous cell carcinoma, colorectal cancer [, , , , , , , , ]

Q7: What is the current status of this compound in clinical trials?

A7: this compound has been evaluated in phase I clinical trials for patients with advanced solid tumors and myeloid malignancies. [, , ]

Q8: Has this compound demonstrated synergistic effects with other anticancer agents?

A8: Yes, preclinical studies have shown promising synergistic effects when this compound is combined with:

- Tyrosine kinase inhibitors (TKIs): Enhanced antileukemic activity in FLT3-mutant AML and TKI-resistant CML. [, ]

- Chemotherapy: Improved efficacy with doxorubicin and trabectedin in soft tissue sarcomas. []

- Immune checkpoint inhibitors: Enhanced antitumor activity against metastatic colon cancer in combination with anti-PD-L1 antibodies. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2,4-Difluoro-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B612074.png)